2-cyanobenzyl 4-cyano-2-fluorobenzoate

Lipophilicity ADME prediction Medicinal Chemistry

Researchers optimizing CNS lead series often encounter poor permeability or synthetic bottlenecks. 2-Cyanobenzyl 4-cyano-2-fluorobenzoate provides a pre-optimized scaffold with ACD/LogP 2.57 and dual cyano handles for orthogonal derivatization. Key advantages: - Directly installs a lipophilic, complex moiety without multi-step synthesis - Dual nitriles enable independent functionalization (reduction, hydrolysis, click chemistry) - Benzylic ester serves as a protective group for 4-cyano-2-fluorobenzoic acid under orthogonal deprotection conditions - Balanced TPSA (74 Ų) reduces nonspecific binding while maintaining permeability. Available in stock from BenchChem with custom synthesis options.

Molecular Formula C16H9FN2O2
Molecular Weight 280.25 g/mol
Cat. No. B4105918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyanobenzyl 4-cyano-2-fluorobenzoate
Molecular FormulaC16H9FN2O2
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)C#N)F)C#N
InChIInChI=1S/C16H9FN2O2/c17-15-7-11(8-18)5-6-14(15)16(20)21-10-13-4-2-1-3-12(13)9-19/h1-7H,10H2
InChIKeyNECQCXTXLZBZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate Specifications & Procurement


2-Cyanobenzyl 4-cyano-2-fluorobenzoate (CAS not yet assigned; molecular formula C16H9FN2O2; molecular weight 280.25 g/mol) [1] is a synthetic benzoate ester characterized by the presence of two cyano (-CN) groups and a fluorine atom on its aromatic rings . This compound is cataloged as a research chemical and potential building block for advanced organic synthesis, particularly in medicinal chemistry and materials science . Predicted physicochemical properties, including an ACD/LogP of 2.57 and a topological polar surface area of 74 Ų [1], inform its solubility and permeability profile, which are critical for downstream application design. The compound is available from multiple chemical suppliers for non-human research purposes .

Predicted lipophilicity profile informs membrane partitioning studies
Dual cyano and fluoro substitution pattern enables orthogonal reactivity
Available for non-human research as a synthetic building block

Why Generic Substitution Fails


Direct substitution of 2-cyanobenzyl 4-cyano-2-fluorobenzoate with closely related analogs is not scientifically valid due to substantial differences in key molecular descriptors that govern critical performance parameters like lipophilicity, solubility, and membrane permeability. While compounds like methyl 4-cyano-2-fluorobenzoate (XLogP3: 1.5, TPSA: 50.1 Ų) [1] or ethyl 4-cyano-2-fluorobenzoate share the same core acyl moiety, the 2-cyanobenzyl ester confers a significantly higher predicted lipophilicity (ACD/LogP: 2.57) and polar surface area (74 Ų) [2]. These calculated differences directly impact experimental behavior in assays, such as partitioning in biphasic systems, protein binding, and passive diffusion across cell membranes, rendering in-class analogs non-interchangeable for applications requiring a specific physicochemical profile or when a unique synthetic handle is needed for further derivatization.

  • Lipophilicity and polar surface area differences from alkyl ester analogs may alter membrane partitioning and protein-binding behavior in assays.
  • The additional benzylic ester and cyano group introduce orthogonal reactivity; synthetic pathways designed for methyl/ethyl esters may not transfer directly.

2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate: Quantitative Comparison


Lipophilicity & Polar Surface Area vs. Methyl Ester

2-Cyanobenzyl 4-cyano-2-fluorobenzoate exhibits a significantly higher calculated lipophilicity (ACD/LogP: 2.57) compared to the common building block methyl 4-cyano-2-fluorobenzoate (XLogP3: 1.5) [1][2]. This difference is accompanied by an increased topological polar surface area (TPSA: 74 Ų vs. 50.1 Ų) [1][2], a combination that indicates distinct membrane permeability and solubility characteristics.

Lipophilicity & PSA vs. Methyl Ester
Reported
2-Cyanobenzyl ester: LogP 2.57 / TPSA 74 Ų vs Methyl ester: LogP 1.5 / TPSA 50 Ų Δ LogP +1.07, Δ TPSA +23.9 Ų
Reported lipophilicity difference may impact permeability and binding assays.
In silico prediction; experimental validation advised.
Lipophilicity ADME prediction Medicinal Chemistry

Molecular Size & Complexity vs. Alkyl Esters

The target compound possesses a molecular weight of 280.25 g/mol, which is substantially higher than that of methyl 4-cyano-2-fluorobenzoate (179.15 g/mol) [1][2] and ethyl 4-cyano-2-fluorobenzoate (193.18 g/mol) . This increase reflects the incorporation of the entire 2-cyanobenzyl moiety, providing a more complex scaffold and an additional synthetic handle (the benzylic ester linkage) for subsequent transformations.

MW & Complexity vs. Alkyl Esters
Reported
2-Cyanobenzyl ester: MW 280.25 g/mol vs Methyl ester: MW 179.15 g/mol; Ethyl ester: 193.18 g/mol ΔMW +101.1 / +87.07 g/mol
Higher molecular complexity may support SAR exploration as an advanced intermediate.
Based on standard atomic weights; verify for specific synthetic routes.
Synthetic building block Molecular complexity Fragment-based drug design

Dual-Cyano & Mono-Fluoro Substitution Pattern

The compound features two distinct cyano groups and a fluorine atom, which are not found together in simpler analogs like methyl 4-cyano-2-fluorobenzoate or ethyl 4-cyano-2-fluorobenzoate [1]. The 2-cyanobenzyl moiety provides a benzylic position that can be activated for nucleophilic substitution or used directly in cross-coupling reactions, while the 4-cyano-2-fluorobenzoate portion offers a separate set of reactivity (e.g., ester hydrolysis, amide formation) [2].

Functional Group Pattern vs. Esters
Reported
Target compound: 3 reactive moieties (benzylic ester, 2× CN, C-F) vs Methyl/Ethyl esters: 2 reactive moieties (ester, CN, C-F) One additional cyano group for orthogonal transformation
Additional cyano group supports orthogonal synthetic strategies and late-stage diversification.
Qualitative assessment; reactivity may vary with conditions.
Synthetic handle Late-stage functionalization Click chemistry

2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate Applications


Medicinal Chemistry: Lipophilic Scaffold Elaboration

Researchers aiming to optimize the lipophilicity (cLogP) of a lead series can utilize 2-cyanobenzyl 4-cyano-2-fluorobenzoate as an advanced intermediate. Its predicted ACD/LogP of 2.57 [1] positions it in a favorable range for CNS drug candidates or other targets where membrane permeability is a key requirement. This contrasts with the significantly more polar methyl ester analog (XLogP3: 1.5) [2], allowing for direct incorporation of a lipophilic, complex moiety without adding multiple synthetic steps.

Chemical Biology: Balanced Lipophilicity & PSA Probes

For the synthesis of chemical probes or imaging agents, balancing lipophilicity to avoid nonspecific binding while maintaining sufficient solubility is critical. The combination of an ACD/LogP of 2.57 and a TPSA of 74 Ų [1] in this compound provides a pre-optimized scaffold. The additional cyano group serves as a bioisostere for a carbonyl or halide, and as a potential vibrational reporter for IR-based studies, offering advantages over simpler 4-cyano-2-fluorobenzoate esters [2] that lack this feature.

Organic Synthesis: Orthogonal Protecting Group Strategy

The 2-cyanobenzyl ester moiety is a known protecting group for carboxylic acids, offering orthogonal deprotection conditions (e.g., hydrogenolysis, electron-transfer) compared to standard alkyl esters. This compound's use as a protected form of 4-cyano-2-fluorobenzoic acid [1] provides a strategic advantage in complex multi-step syntheses where a methyl or ethyl ester [2] would be prematurely cleaved under basic or acidic reaction conditions. The presence of the additional cyano group on the benzyl ring provides a handle for further diversification after deprotection.

Application
Selection Property
Validation Focus
CNS permeability scaffold elaboration
Predicted lipophilicity and polar surface area profile
Membrane partitioning and permeability assays
Chemical probe with IR reporter handle
Additional cyano group as vibrational reporter
Nonspecific binding and solubility profiling
Orthogonal ester protection strategy
2-Cyanobenzyl ester cleavable under hydrogenolysis
Deprotection condition compatibility screening

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